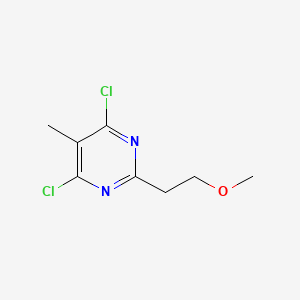
4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the synthesis of nucleotides. This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a methoxyethyl group at position 2, and a methyl group at position 5 on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine typically involves the chlorination of a pyrimidine precursor. One common method includes the reaction of 2-(2-methoxyethyl)-5-methylpyrimidine with chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents such as ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like 4-amino-6-chloro-2-(2-methoxyethyl)-5-methylpyrimidine can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with fewer chlorine atoms or altered functional groups.
Scientific Research Applications
4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, potentially inhibiting or modifying their function. The presence of chlorine atoms and the methoxyethyl group can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-methylpyrimidine
- 2-(2-Methoxyethyl)-5-methylpyrimidine
- 4-Chloro-6-methyl-2-(2-methoxyethyl)pyrimidine
Uniqueness
4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine is unique due to the specific arrangement of its substituents, which can confer distinct chemical and biological properties. The combination of chlorine atoms and the methoxyethyl group can enhance its reactivity and potential interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H10Cl2N2O |
|---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
4,6-dichloro-2-(2-methoxyethyl)-5-methylpyrimidine |
InChI |
InChI=1S/C8H10Cl2N2O/c1-5-7(9)11-6(3-4-13-2)12-8(5)10/h3-4H2,1-2H3 |
InChI Key |
ZVFXYPWAKYMDQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)CCOC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B13249282.png)
![{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride](/img/structure/B13249284.png)
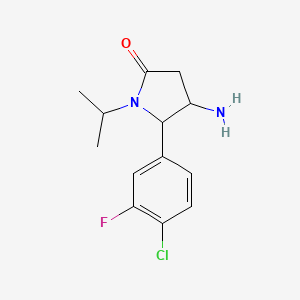
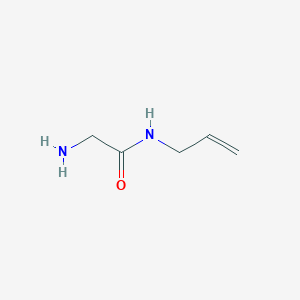
![2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B13249307.png)
![2-[(Azetidin-3-yloxy)methyl]benzonitrile](/img/structure/B13249312.png)
![(Z)-tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13249326.png)
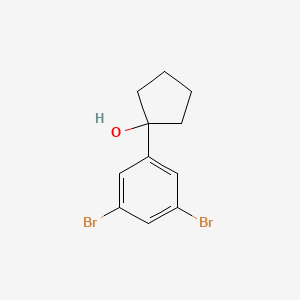

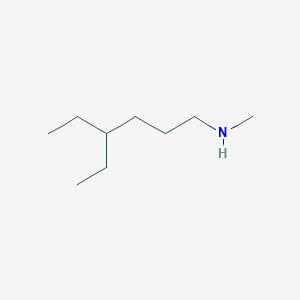
![3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B13249342.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid](/img/structure/B13249355.png)
![{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13249362.png)
